molecular formula C17H12N4O4 B2935549 (E)-N'-((5-(3-nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide CAS No. 19934-31-7

(E)-N'-((5-(3-nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide

Cat. No. B2935549
CAS RN: 19934-31-7
M. Wt: 336.307
InChI Key: XLBYBCLYEHFMDM-YBFXNURJSA-N
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Description

(E)-N'-((5-(3-nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide, commonly known as FNIH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FNIH is a hydrazide derivative that possesses a furan ring and a nitrophenyl group.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

The synthesis and evaluation of compounds with a 5-nitrofuran-2-yl moiety, similar to the one , have demonstrated significant antimicrobial and antituberculosis activities. For example, complexes of Cu(II) and Co(II) with substituted methylene isonicotinoyl hydrazide Schiff bases, including those related to furan derivatives, have shown enhanced antituberculosis activity against Mycobacterium tuberculosis compared to standard drugs (Dueke‑Eze, Fasina, Familoni, Coker, & Onubogu, 2018). Additionally, 5-nitrofuran-2-yl derivatives synthesized for inhibitory activities against both growing and dormant Mycobacterium species have been found potent, with some compounds being more active than standard treatments (Sriram, Yogeeswari, Dhakla, Senthilkumar, Banerjee, & Manjashetty, 2009).

Anticancer Potential

Research has also extended into the anticancer potential of nitrofuran derivatives. The design and synthesis of new nitroaromatic carboxylic acids and semicarbazones have been investigated for their in vitro anti-leishmanial activity. Compounds with structural similarities to (E)-N'-((5-(3-nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide have demonstrated promising biological activity, indicating their potential as leads for developing new anticancer drugs (Dias, Lima, Pinheiro, Rodrigues, Donnici, Fujiwara, Bartholomeu, Ferreira, Ferreira, Mendes, Silva, & Alves, 2015).

Synthesis and Characterization

The synthesis, characterization, and application of furan and thiophene derivatives in creating metal complexes have also been explored. These studies provide insights into the structural and electronic properties of such compounds, which are essential for understanding their reactivity and potential applications in medicinal chemistry (Maurya, Patel, & Sutradhar, 2003).

properties

IUPAC Name

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c22-17(12-6-8-18-9-7-12)20-19-11-15-4-5-16(25-15)13-2-1-3-14(10-13)21(23)24/h1-11H,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBYBCLYEHFMDM-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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